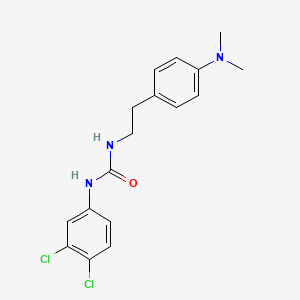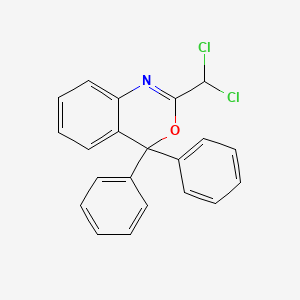![molecular formula C13H8F12N2O B11480235 3,3,3-trifluoro-N-[1,1,1,3,3,3-hexafluoro-2-(phenylamino)propan-2-yl]-2-(trifluoromethyl)propanamide](/img/structure/B11480235.png)
3,3,3-trifluoro-N-[1,1,1,3,3,3-hexafluoro-2-(phenylamino)propan-2-yl]-2-(trifluoromethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,3-trifluoro-N-[1,1,1,3,3,3-hexafluoro-2-(phenylamino)propan-2-yl]-2-(trifluoromethyl)propanamide is a fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make them valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-trifluoro-N-[1,1,1,3,3,3-hexafluoro-2-(phenylamino)propan-2-yl]-2-(trifluoromethyl)propanamide involves multiple steps. One common method includes the reaction of 1,1,1,3,3,3-hexafluoro-2-(phenylamino)propan-2-ol with trifluoroacetic anhydride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like pyridine to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired product with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,3,3-trifluoro-N-[1,1,1,3,3,3-hexafluoro-2-(phenylamino)propan-2-yl]-2-(trifluoromethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3,3,3-trifluoro-N-[1,1,1,3,3,3-hexafluoro-2-(phenylamino)propan-2-yl]-2-(trifluoromethyl)propanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3,3-trifluoro-N-[1,1,1,3,3,3-hexafluoro-2-(phenylamino)propan-2-yl]-2-(trifluoromethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,1,1-trifluoro-2,3-epoxypropane: Another fluorinated compound with similar properties and applications.
2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanoyl fluoride: Known for its use in specialty chemical production.
Uniqueness
3,3,3-trifluoro-N-[1,1,1,3,3,3-hexafluoro-2-(phenylamino)propan-2-yl]-2-(trifluoromethyl)propanamide stands out due to its unique combination of trifluoromethyl and hexafluoro groups, which impart exceptional stability and reactivity. This makes it particularly valuable in applications requiring high-performance materials.
Properties
Molecular Formula |
C13H8F12N2O |
|---|---|
Molecular Weight |
436.20 g/mol |
IUPAC Name |
N-(2-anilino-1,1,1,3,3,3-hexafluoropropan-2-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide |
InChI |
InChI=1S/C13H8F12N2O/c14-9(15,16)7(10(17,18)19)8(28)27-11(12(20,21)22,13(23,24)25)26-6-4-2-1-3-5-6/h1-5,7,26H,(H,27,28) |
InChI Key |
XNPXYGYEMHORGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Diamino-5-(3-bromophenyl)-10-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-8,8-dimethyl-6-oxo-5,6,7,8,9,10-hexahydrobenzo[b][1,8]naphthyridine-3-carbonitrile](/img/structure/B11480153.png)
![4-(2-{[(7-methyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)sulfonyl]amino}ethoxy)benzoic acid](/img/structure/B11480154.png)

![1-tert-butyl-4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11480166.png)
![2,5-dimethoxy-3,4,6-trimethyl-N-{2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B11480167.png)

![N'-[(E)-(6-{[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B11480188.png)

![5-hydroxy-4-morpholino-3-phenoxynaphtho[1,2,3-cd]indol-6(2H)-one](/img/structure/B11480201.png)
![N-[2-(4-chlorophenyl)ethyl]-3-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11480209.png)
![1-(4-Chlorophenyl)-4-[(4-ethoxy-5-isopropyl-2-methylphenyl)sulfonyl]piperazine](/img/structure/B11480211.png)
![(1S,2S,4S,6R)-3-(4-methylbenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one](/img/structure/B11480213.png)
![2-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11480221.png)
![7-(2,4-Dichlorophenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11480229.png)
